molecular formula C29H23N5O4S2 B2744264 N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide CAS No. 313404-99-8

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

Cat. No.: B2744264
CAS No.: 313404-99-8
M. Wt: 569.65
InChI Key: XSSQFURONTUQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide: is a complex organic compound that features a thiazole ring, a benzamide group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the benzoyl and phenyl groups. The final steps involve the addition of the sulfamoyl group and the cyanoethyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and benzamide group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the cyanoethyl groups to amines.

    Substitution: The benzoyl and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating specific diseases.

Industry: In industrial applications, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the creation of polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide group are key functional groups that enable binding to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The sulfamoyl group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-sulfamoylbenzamide
  • N-(4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
  • N-(5-benzoyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide

Uniqueness: N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide is unique due to the combination of its functional groups. The presence of both the thiazole ring and the sulfamoyl group provides distinct chemical and biological properties that are not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N5O4S2/c30-17-7-19-34(20-8-18-31)40(37,38)24-15-13-23(14-16-24)28(36)33-29-32-25(21-9-3-1-4-10-21)27(39-29)26(35)22-11-5-2-6-12-22/h1-6,9-16H,7-8,19-20H2,(H,32,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSQFURONTUQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.